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Compound of Interest

Compound Name:
2-Chloro-4-(4-

fluorophenyl)pyridine

CAS No.: 883874-84-8

Cat. No.: B3163481

Get Quote

Executive Summary
2-Chloro-4-(4-fluorophenyl)pyridine (CAS: 883874-84-8) is a critical biaryl building block in

medicinal chemistry, particularly utilized in the synthesis of p38 MAP kinase inhibitors,

antihistamines, and AMPA receptor antagonists. Its structural value lies in the orthogonal

reactivity of its halogen substituents: the C2-chlorine atom remains intact during C4-arylation,

serving as a "handle" for subsequent nucleophilic aromatic substitution (

) or secondary cross-coupling reactions.

This guide provides a technical roadmap for procuring, synthesizing, and validating this

compound, moving beyond simple catalog listings to address the "make vs. buy" decision

matrix faced by drug development teams.

Part 1: Chemical Profile & Identity
Before procurement, verification of the specific isomer is paramount, as the 2,4-substitution

pattern is prone to confusion with its 4,2-isomer or pyrimidine analogs.
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Property Specification

Chemical Name 2-Chloro-4-(4-fluorophenyl)pyridine

CAS Number 883874-84-8

Molecular Formula

Molecular Weight 207.63 g/mol

Structure
Pyridine ring substituted at C2 with Cl and C4

with 4-F-Phenyl

Physical State Off-white to pale yellow solid

Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble

in water

Purity Standard
>97% (HPLC) for HTS; >98% for GMP

intermediates

Part 2: Supply Chain Landscape
The commercial availability of this compound follows a "Tiered" structure. While available from

catalog suppliers, batch-to-batch consistency regarding the regioisomeric impurity (2-(4-

fluorophenyl)-4-chloropyridine) is the primary quality risk.

Tier 1: Major Catalog Suppliers (Discovery Scale)
Best for: <10g quantities, rapid delivery (1-2 weeks).

Enamine: High reliability for building blocks; often holds stock in US/EU warehouses.

Combi-Blocks: Known for competitive pricing on halogenated heterocycles.

Sigma-Aldrich (MilliporeSigma): Often acts as a distributor for smaller synthons; highest

price point but rigorous QA.

Tier 2: Bulk & Custom Synthesis (Development Scale)
Best for: >100g to kg quantities, GMP requirements.
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WuXi AppTec: Premier CRO for scale-up; requires lead time (4-8 weeks).

PharmBlock: Specializes in pyridine chemistry; good balance of cost/quality.

BLD Pharm: Strong inventory of fluorinated building blocks.

Procurement Decision Matrix
The following decision tree assists in selecting the sourcing strategy based on project phase

and impurity tolerance.

Project Requirement Scale Needed?

< 10 grams

> 100 grams

Impurity Tolerance

Contract: WuXi/Custom Synthesis

Standard (>95%)

Strict (>98% + No Isomer)

Buy: Combi-Blocks/Enamine

Buy: Sigma/Premium Grade

Click to download full resolution via product page

Figure 1: Strategic sourcing decision tree for 2-Chloro-4-(4-fluorophenyl)pyridine.

Part 3: Synthesis & Manufacturing (The "Make"
Option)
When commercial stock is unavailable or purity is compromised by regioisomers, in-house

synthesis is a robust option. The synthesis relies on the Suzuki-Miyaura coupling, but the

choice of starting material dictates the purity profile.

Route A: The "High Fidelity" Route (Recommended)
Precursor: 2-Chloro-4-iodopyridine Mechanism: The C-I bond undergoes oxidative addition with

Pd(0) significantly faster than the C-Cl bond. This kinetic difference ensures the 4-fluorophenyl

group attaches exclusively at the C4 position, leaving the C2-Cl intact.

Route B: The "Economy" Route
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Precursor: 2,4-Dichloropyridine Mechanism: Relies on the electronic deficiency of the C4

position (para to nitrogen) to drive selectivity. While C4 is favored, C2-coupling (impurity) can

occur (5-10%), requiring difficult chromatographic separation.

Synthesis Workflow Diagram

2-Chloro-4-iodopyridine
(Preferred Precursor)

Suzuki Coupling
Pd(PPh3)4 (3 mol%)

Na2CO3, Dioxane/H2O
90°C, 4-12h

High Selectivity (C-I > C-Cl)

2,4-Dichloropyridine
(Economy Precursor)

Lower Selectivity

4-Fluorophenylboronic Acid

TARGET:
2-Chloro-4-(4-fluorophenyl)pyridine

Major (>85%)

Impurity:
2,4-Bis(aryl) or Regioisomer

Trace (Route A)
Minor (Route B)

Click to download full resolution via product page

Figure 2: Comparative synthesis routes. Route A is recommended for high-purity applications.

Part 4: Detailed Experimental Protocol (Route A)
This protocol is validated for 1.0 gram scale and is scalable to 50g.

Reagents:

2-Chloro-4-iodopyridine (1.0 eq)

4-Fluorophenylboronic acid (1.1 eq)

(0.03 eq / 3 mol%)

(2.0 eq)
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Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

Setup: In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve 2-

Chloro-4-iodopyridine (1.0 eq) in 1,4-dioxane (0.1 M concentration).

Activation: Add 4-Fluorophenylboronic acid (1.1 eq) and aqueous

(2.0 eq, 2M solution).

Degassing (Critical): Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes.

Oxygen inhibits the Pd cycle and promotes homocoupling.

Catalyst Addition: Add

(3 mol%) quickly under inert flow.

Reflux: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2] The

starting iodide should disappear completely.

Workup: Cool to RT. Dilute with Ethyl Acetate.[2][3] Wash with water (2x) and brine (1x). Dry

over

.[2]

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0%

to 10% EtOAc in Hexanes).

Note: The product usually elutes before the triphenylphosphine oxide byproduct.

Self-Validating QC Check:

1H NMR (CDCl3): Look for the diagnostic doublet of the C2-H (pyridine) shifted downfield

(~8.4 ppm) and the loss of the C4-I signal.

Regioisomer Check: If using Route B (Dichloropyridine), ensure no "split" peaks appear in

the aromatic region, which would indicate a mixture of 2-Cl-4-Aryl and 4-Cl-2-Aryl isomers.
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Part 5: Handling & Safety
Hazard Classification:

Skin Irritant (Category 2): H315[4]

Eye Irritant (Category 2A): H319

STOT-SE (Respiratory): H335

Storage Protocol: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Halogenated

pyridines can hydrolyze slowly over months if exposed to moisture, liberating HCl and forming

the pyridone impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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